molecular formula C6H4F3N B1443343 4-(Difluoromethyl)-3-fluoropyridine CAS No. 1374659-35-4

4-(Difluoromethyl)-3-fluoropyridine

Cat. No.: B1443343
CAS No.: 1374659-35-4
M. Wt: 147.1 g/mol
InChI Key: YKZXXQAANXDBTG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in drug discovery and development .

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethyl)-3-fluoropyridine is the major protease (PDB:3LN1) . This protease plays a crucial role in various biological processes, and its inhibition can lead to significant changes in cellular functions.

Mode of Action

This compound interacts with its target through a series of binding interactions. Specifically, it forms hydrogen bonds and several hydrophobic interactions with essential amino acid residues of the receptor . These interactions contribute to the compound’s high affinity towards its target, leading to the inhibition of the protease’s activity.

Pharmacokinetics

The presence of the difluoromethyl group in the compound is known to enhance lipophilicity and metabolic stability , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the major protease. By inhibiting the protease, it can disrupt various cellular processes, potentially leading to changes in cell function or viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction outcomes of similar compounds have been found to be restricted by the reaction environment

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable building block for the synthesis of tailored derivatives . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles. In certain cell types, this compound has been shown to induce oxidative stress, resulting in the activation of stress response pathways and alterations in cellular metabolism . These effects can vary depending on the concentration of the compound and the specific cell type being studied.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of enzymes, where it can act as an inhibitor or activator. The difluoromethyl group can form stable hydrogen bonds with amino acid residues, enhancing the binding affinity of the compound . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have distinct biological activities. In in vitro studies, the stability of this compound has been shown to be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and reduced toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific concentration ranges. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues where it exerts its biological effects . The distribution of this compound can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that regulate its intracellular concentration.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, where it interacts with local biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to its subcellular destinations, influencing its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-fluoropyridine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver . Another approach involves the use of electrophilic difluoromethylation reagents to introduce the CF2H group onto the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

4-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZXXQAANXDBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733909
Record name 4-(Difluoromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-35-4
Record name Pyridine, 4-(difluoromethyl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethyl)-3-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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